Ceratamine B - 634151-16-9

Ceratamine B

Catalog Number: EVT-385505
CAS Number: 634151-16-9
Molecular Formula: C16H14Br2N4O2
Molecular Weight: 454.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceratamine B is a heterocyclic alkaloid that has been identified as having significant antimitotic properties. This compound, along with its counterpart ceratamine A, was discovered during a screening process aimed at finding substances that could arrest cells during mitosis. The unique aspect of ceratamine B is its simple structure, which lacks chiral centers, making it an attractive candidate for drug development. Its ability to block cell cycle progression exclusively at mitosis in breast carcinoma MCF-7 cells has positioned it as a potential therapeutic agent in cancer treatment1.

Synthesis Analysis
  • Beckmann rearrangement: This reaction is employed to create a precursor for the azepine ring, a key structural component of Ceratamine B. []
  • Knoevenagel condensation: This step introduces the benzylic side chain to the molecule. []
  • Imidazole annulation: This reaction utilizes a protected S-methylisothiourea to build the imidazole ring onto an α-aminoketone precursor. []
  • Dehydrogenation: The final step involves dehydrogenation of a bicyclic intermediate, remarkably facilitated by the use of 2-iodoxybenzoic acid (IBX). []

This synthetic route offers a high yield and streamlined operation, enabling further investigation of Ceratamine B's properties and applications. []

Molecular Structure Analysis

Ceratamine B possesses a unique and relatively simple structure compared to other microtubule-stabilizing agents. [] It features an aromatic imidazo[4,5-d]azepine core, a bicyclic structure comprising fused imidazole and azepine rings. [] Substituents on this core include bromine atoms at the C-14 and C-16 positions, and a benzylic side chain at the C-2 position. [, ] The absence of chiral centers in its structure distinguishes Ceratamine B from many other microtubule-stabilizing agents. []

Chemical Reactions Analysis

Ceratamine B undergoes metabolic transformations, primarily N- and O-dealkylations, when incubated with rat and human liver microsomes. [] Notably, the primary sites of metabolism differ between species. Rat liver microsomes predominantly target the aminoimidazole moiety, while human liver microsomes favor the dibrominated aromatic portion. [] This species-dependent metabolism underscores the importance of considering metabolic fate when evaluating the compound's potential applications.

Mechanism of Action

The mechanism by which ceratamine B exerts its effects involves the direct stimulation of microtubule polymerization. This action occurs even in the absence of microtubule-associated proteins, which is unusual for microtubule-stabilizing agents. In vitro studies with purified tubulin have demonstrated this property. Interestingly, ceratamine B does not compete with paclitaxel, a well-known microtubule-stabilizing drug, for binding to microtubules. This suggests a unique binding site or mechanism of action. The cellular effects observed include the formation of a dense perinuclear microtubule network during interphase and the appearance of multiple pillar-like tubulin structures during mitosis1.

Applications in Various Fields

Cancer Drug Discovery

Given its antimitotic activity and the ability to disrupt microtubule dynamics, ceratamine B is of great interest in the field of cancer drug discovery. Its efficacy is highlighted by its low micromolar IC50 values, indicating potent activity at relatively low concentrations. The disruption of microtubule dynamics is a well-established target in cancer therapy, as it can lead to the inhibition of cell division and induce apoptosis in cancer cells2.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of ceratamine B is crucial for its development as a therapeutic agent. Studies using rat liver microsomes have begun to elucidate the metabolism of ceratamine B. A total of eight metabolites were identified, with the majority resulting from various demethylation reactions. Two metabolites, M1 and M3, were formed through monooxygenation, likely on the aromatic ring. The structures of two major metabolites, M4 and M6, were confirmed by (1)H NMR spectroscopy, which were products of demethylation at the methoxy and aminoimidazole groups, respectively. These findings are essential for further drug development as they provide insights into how ceratamine B is processed within the body and how it may be modified to improve its pharmacological profile2.

Ceratamine A

    Compound Description: Ceratamine A is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp., along with Ceratamine B. It is a potent antimitotic agent that disrupts microtubule dynamics. [, , ] This makes Ceratamine A of great interest in cancer drug discovery. [] Compared to Ceratamine B, Ceratamine A demonstrates a different metabolic profile in human liver microsomes, suggesting potential variations in their pharmacological properties. []

    Relevance: Ceratamine A is structurally very similar to Ceratamine B, differing only in the presence of an extra methyl group attached to the nitrogen atom at the C-2 position in Ceratamine A. [, ] This close structural similarity makes Ceratamine A an important compound for understanding the structure-activity relationship of Ceratamine B. []

Desbromoceratamine A

    Compound Description: This synthetic analogue of Ceratamine A lacks the bromine atoms present in the natural product. [, ] Biological evaluation revealed that Desbromoceratamine A exhibits significantly lower potency in cell-based assays for antimitotic activity compared to Ceratamine A. [] This suggests that the bromine substituents in Ceratamine A play a crucial role in its antimitotic activity. []

    Relevance: Desbromoceratamine A is a valuable tool for studying the structure-activity relationship of both Ceratamine A and Ceratamine B. [] The significant difference in potency observed between this compound and Ceratamine A highlights the importance of the bromine atoms in the parent molecule for antimitotic activity, a feature shared with Ceratamine B. [, ] This information can guide the development of more potent analogues of Ceratamine B. []

Dimethylceratamine A

    Compound Description: In this synthetic analogue of Ceratamine A, the bromine atoms are replaced with methyl groups. [] Interestingly, this modification leads to higher activity in a cell-based assay for antimitotic activity than Ceratamine A. [] This finding suggests that modifications to the dibromo-substituted aromatic ring can be used to modulate the potency of the ceratamine scaffold. []

    Relevance: Dimethylceratamine A demonstrates that the antimitotic activity of the ceratamine scaffold can be enhanced through specific structural modifications. [] Although a synthetic analogue of Ceratamine A, the shared core structure and the impact of the bromine substitutions on activity make it relevant to the development of potentially more potent Ceratamine B analogues.

    Compound Description: This synthetic analogue of Ceratamine A features both bromine atoms replaced with methyl groups and an additional methyl substituent on the amino nitrogen at the C-2 position. [] This analogue exhibits the most potent antimitotic activity among the tested compounds. []

    Relevance: This analogue, although derived from Ceratamine A, provides valuable insight into the structure-activity relationship of the ceratamine scaffold, which is also present in Ceratamine B. [] The enhanced activity observed with the additional methyl group at the C-2 position, a modification applicable to Ceratamine B, suggests potential avenues for developing more potent Ceratamine B analogues. []

C-11 Oxygenated Ceratamine Analogues

    Compound Description: These analogues, discovered serendipitously during the synthesis of Desbromoceratamine A, result from an unanticipated addition of atmospheric oxygen at the C-11 position of the ceratamine core structure. [] The biological activity of these oxygenated analogues has yet to be reported. []

    Relevance: Although their activity is currently unknown, the C-11 oxygenated ceratamine analogues highlight the potential for generating new derivatives of the ceratamine scaffold, relevant to both Ceratamine A and Ceratamine B, through unexpected chemical reactions. [] Further investigation of these analogues may provide valuable insights into the structure-activity relationship of Ceratamine B and potentially lead to the discovery of novel analogues with enhanced or unique biological properties. []

Properties

CAS Number

634151-16-9

Product Name

Ceratamine B

IUPAC Name

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one

Molecular Formula

C16H14Br2N4O2

Molecular Weight

454.12 g/mol

InChI

InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22)

InChI Key

KRAXBUZDPZIHER-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br

Synonyms

4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-2-(methylamino)imidazo[4,5-d]azepin-5(6H)-one;

Canonical SMILES

CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.